PARP10-IN-3 vs. OUL35: Biochemical Potency Comparison for PARP10 Inhibition
PARP10-IN-3 inhibits human PARP10 with an IC50 of 480 nM, which is approximately 1.5-fold less potent than OUL35 (IC50 = 329 nM) under comparable biochemical assay conditions [1][2]. Both compounds were evaluated using recombinant human PARP10 protein; however, PARP10-IN-3 represents a distinct 3-phenoxybenzamide scaffold compared to OUL35's 4,4'-oxybis-benzamide core [1]. This potency differential is quantitatively defined and guides selection based on required inhibitory strength.
| Evidence Dimension | Biochemical inhibition of human PARP10 |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | OUL35: IC50 = 329 nM |
| Quantified Difference | PARP10-IN-3 is 1.46-fold less potent |
| Conditions | Recombinant human PARP10 protein, in vitro enzymatic assay |
Why This Matters
Allows researchers to select PARP10-IN-3 when a moderately potent inhibitor with a distinct chemical scaffold is required, avoiding the stronger suppression of OUL35 which may mask subtle phenotypic effects.
- [1] Korn, P. et al. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen 2021, 10 (10), 939–948. View Source
- [2] Venkannagari, H. et al. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Them to Hydroxyurea. Angew. Chem. Int. Ed. 2016, 55 (24), 6971–6975. View Source
